

# Structural Characterization of 2-(Chloromethyl)-4(1H)-quinolinone: A Technical Guide

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## Compound of Interest

Compound Name:	2-(Chloromethyl)-4(1H)-quinolinone
CAS No.:	946712-03-4
Cat. No.:	B3024872

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## Executive Summary

**2-(Chloromethyl)-4(1H)-quinolinone** is a bicyclic aza-arene characterized by a reactive chloromethyl handle at the C2 position and a tautomeric keto-enol system at C4. Unlike its thermodynamic isomer (4-chloromethyl-2-quinolinone), this scaffold is accessed via kinetic control (Conrad-Limpach synthesis) and serves as a versatile electrophile for diversifying the quinolone core—a privileged structure in kinase inhibitors, antimalarials, and antibacterial agents.

This guide provides a rigorous structural analysis, distinguishing the compound from its isomers through spectroscopic signatures and detailing its specific reactivity profile.

## Synthesis & Formation Mechanism

The definitive route to **2-(chloromethyl)-4(1H)-quinolinone** is the Conrad-Limpach Cyclization, which favors the 4-quinolinone product over the 2-quinolinone (Knorr product) through thermal control.

## Reaction Pathway

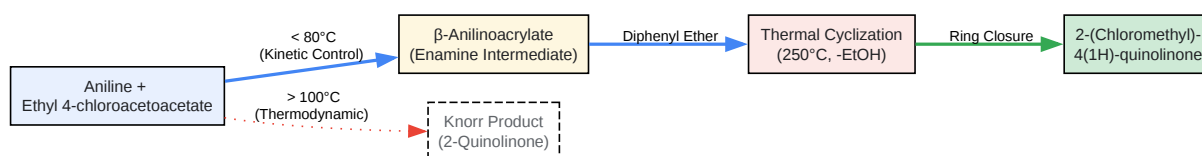
The synthesis involves the condensation of aniline with ethyl 4-chloroacetoacetate.

- Condensation (Kinetic Phase): Aniline attacks the more reactive ketone carbonyl of the -keto ester at low temperature (< 80°C), forming a β-anilinoacrylate (enamine) intermediate.
- Cyclization (Thermal Phase): rapid heating to 250°C (typically in diphenyl ether) drives the elimination of ethanol and ring closure.

Critical Control Point: If the initial condensation is performed at high heat (> 100°C), the aniline attacks the ester moiety, leading to the thermodynamically stable anilide, which cyclizes to the 2-quinolinone isomer (Knorr synthesis).

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## Mechanism Visualization



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Figure 1: The Conrad-Limpach pathway selectively yields the 4-quinolinone scaffold under kinetic control.

## Structural Analysis & Tautomerism

The defining feature of 4-quinolinones is the prototropic tautomerism between the keto (4-oxo) and enol (4-hydroxy) forms.

## Tautomeric Equilibrium

In the solid state and polar solvents (DMSO, MeOH), the 4(1H)-quinolinone (keto) tautomer is overwhelmingly favored due to:

- Vinylogous Amide Resonance: The N1 lone pair donates into the carbonyl, stabilizing the structure (contribution of the dipolar resonance form).
- Aromaticity Trade-off: While the enol form restores full aromaticity to the pyridine ring, the keto form retains the benzene aromaticity and gains significant stabilization energy from the amide-like resonance.

Effect of C2-Chloromethyl: The electron-withdrawing chlorine atom (

) at the C2 position inductively destabilizes the adjacent C=N bond of the enol form, further shifting the equilibrium toward the keto form compared to the 2-methyl analog.

## Spectroscopic Characterization Data

The following data distinguishes the title compound from its 2-quinolinone isomers.

Technique	Parameter	Value / Range	Structural Assignment
H NMR	4.85 ppm (s, 2H)	Singlet	-CH Cl (Deshielded by Cl and aromatic ring)
	6.30 ppm (s, 1H)	Singlet	H-3 (Vinylic proton, characteristic of 4-ones)
	11.80 ppm (br s, 1H)	Broad Singlet	N-H (Confirming keto tautomer)
	7.3 - 8.2 ppm (m, 4H)	Multiplet	Aromatic Benzenoid Ring (H5, H6, H7, H8)
C NMR	176.5 ppm	Quaternary	C=O (Carbonyl C4)
	42.1 ppm	Secondary	-CH Cl
	108.5 ppm	Tertiary	C-3 (High electron density due to resonance)
IR	1635 cm	Strong	C=O stretch (Lowered by H-bonding/Resonance)
	3200-3400 cm	Broad	N-H stretch (Intermolecular H-bonding)
MS (ESI)	194/196 [M+H]	3:1 Ratio	Characteristic Chlorine Isotope Pattern (Cl/Cl)

Note on H-3 Shift: The H-3 proton in 4-quinolinones typically appears upfield (~6.0–6.4 ppm) compared to 2-quinolinones (~6.6–6.8 ppm) due to the higher electron density at C3 imparted by the vinylogous amide system.

## Reactivity Profile

The 2-(chloromethyl) group is a "soft" electrophile activated by the adjacent nitrogen heterocycle.

## Nucleophilic Substitution ( )

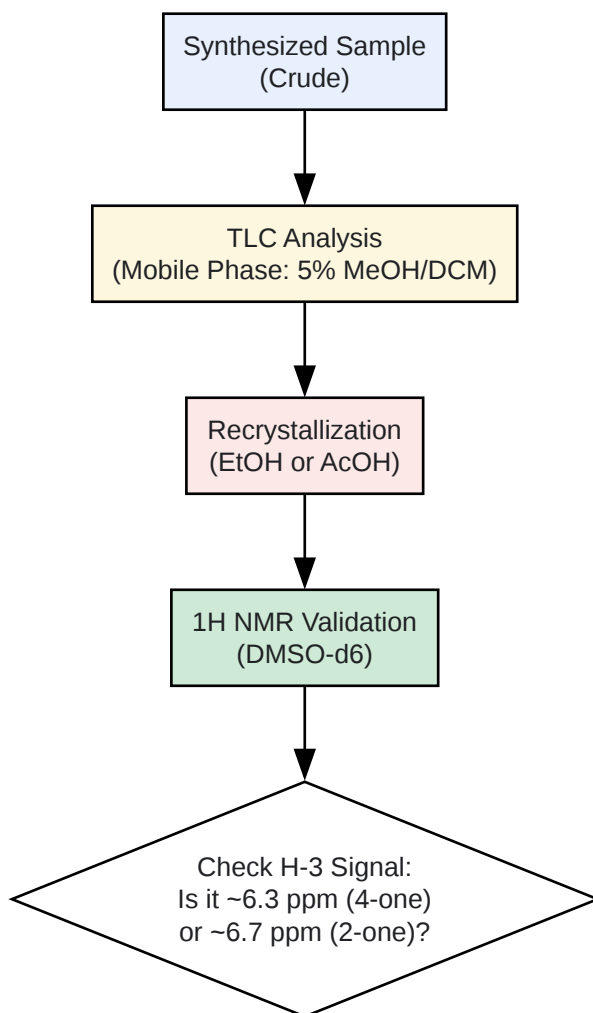
The chloromethyl group is highly susceptible to nucleophilic attack, making this molecule a precursor for:

- Amination: Reaction with primary/secondary amines to form 2-(aminomethyl) derivatives (solubility enhancers).
- Thiolation: Reaction with thiols to form thioethers.
- Azidation: Reaction with [azide](#) to form 2-(azidomethyl) analogs for Click Chemistry.

## Tautomeric Trapping

- O-Alkylation: Treatment with alkyl halides and mild base (e.g., [K<sub>2</sub>CO<sub>3</sub>](#)) often results in mixtures of N-alkylation (dominant) and O-alkylation (minor), depending on solvent polarity.
- Chlorination: Reaction with [POCl<sub>3</sub>](#) converts the 4-oxo group to a 4-chloro group (aromatizing the ring to 4-chloro-2-(chloromethyl)quinoline), a key intermediate for dual-substitution strategies.

## Validation Workflow



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Figure 2: Step-by-step structural validation workflow.

## Experimental Protocols

### Synthesis of 2-(Chloromethyl)-4(1H)-quinolinone

Reagents: Aniline (1.0 eq), Ethyl 4-chloroacetoacetate (1.0 eq), HCl (cat.), Diphenyl ether (solvent).

- Condensation: To a solution of aniline (9.3 g, 100 mmol) in ethanol (50 mL), add ethyl 4-chloroacetoacetate (16.5 g, 100 mmol) and 2 drops of conc. HCl. Stir at room temperature for 24 hours.
- Isolation of Intermediate: Evaporate solvent under reduced pressure to yield the oily

-anilinoacrylate.

- Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (50 mL, ~250°C) over 15 minutes. Caution: Vigorous evolution of ethanol vapor.
- Workup: Cool the mixture to room temperature. Dilute with hexane (100 mL) to precipitate the product. Filter the solid.[1]
- Purification: Recrystallize from ethanol/DMF to afford the title compound as off-white needles.
  - Yield: Typically 50-65%.
  - Melting Point: >230°C (dec).[2]

## Analytical Standard

- Solubility: Soluble in DMSO, hot DMF, and acetic acid. Poorly soluble in water, chloroform, and diethyl ether.
- Storage: Store under inert atmosphere at 4°C. The chloromethyl group is sensitive to hydrolysis over extended periods in moist air.

## References

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- Sigma-Aldrich. Product Specification: 4-(Chloromethyl)quinolin-2(1H)-one (Isomer Reference).[3]

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## Sources

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